Regioisomeric Chlorine Position: Structural Differentiation from 5-Chloro and 3-Chloro Benzofuran-7-amine Isomers
4-Chloro-1-benzofuran-7-amine (chlorine at C4, amine at C7) represents a specific regioisomer distinct from the 5-chloro variant (CAS 150805-90-6, chlorine at C5, amine at C7) and the 3-chloro variant (CAS 379228-65-6, chlorine at C3, amine at C7) . The C4 position in the benzofuran system is electronically distinct from C5 (para-like to oxygen) and C3 (α to furan oxygen), resulting in different reactivity in electrophilic and nucleophilic aromatic substitution pathways [1]. In class-wide structure-activity analyses of benzofuran derivatives, halogen position is a determinant of biological target engagement: for example, among benzofuran-based aromatase inhibitors, the 4-chloro derivative exhibited genotoxic effects observable at 75 nM, compared with 70 nM for the 4-fluoro analog and 200 nM for the 2-methoxy derivative under identical assay conditions, illustrating the position- and substituent-dependent nature of benzofuran pharmacology [2].
| Evidence Dimension | Regioisomeric identity (chlorine substitution position) and associated biological activity threshold |
|---|---|
| Target Compound Data | 4-chloro substitution at C4 position of benzofuran-7-amine scaffold |
| Comparator Or Baseline | 5-chloro isomer (CAS 150805-90-6); 3-chloro isomer (CAS 379228-65-6); 4-fluoro analog (genotoxic effects at 70 nM); 2-methoxy analog (genotoxic effects at 200 nM) |
| Quantified Difference | Distinct regioisomer with unique substitution position; in benzofuran aromatase inhibitor series, 4-chloro derivative shows nanomolar activity threshold (75 nM) that differs from 4-fluoro (70 nM) and 2-methoxy (200 nM) variants |
| Conditions | Regioisomeric comparison based on structural data; biological activity thresholds from aromatase inhibition and DNA damage assessment in MCF-7 cells |
Why This Matters
Procurement of the correct regioisomer is non-negotiable in medicinal chemistry SAR campaigns and synthetic route development, as chlorine position determines cross-coupling compatibility and target binding.
- [1] Katritzky, A. R., Ramsden, C. A., Joule, J. A., and Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier. Chapter on benzofurans. View Source
- [2] DNA Repair Capability of MCF-7 after Exposure to Substituted Benzofuran Derivatives with Aromatase Inhibitory Effects. Genotoxicity thresholds: 4-fluoro (70 nM), 4-chloro (75 nM), 2-methoxy (200 nM). View Source
